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Compound Name: Ulevostinag (isomer 2)

Cat. No.: B15136830

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to Ulevostinag (MK-1454). Specific data isolating
"isomer 2" of Ulevostinag is not publicly available. It is presumed that the validation studies for
MK-1454 are representative of its active isomers.

Introduction

Ulevostinag (MK-1454) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of
the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] STING is a critical component of
the innate immune system, functioning as a sensor of cytosolic DNA. Activation of the STING
pathway initiates a robust anti-tumor immune response, making it a promising target for cancer
immunotherapy. This technical guide provides a comprehensive overview of the target
validation studies for Ulevostinag, including its mechanism of action, key experimental data,
and detailed protocols for relevant assays.

Target: Stimulator of Interferon Genes (STING)

The primary molecular target of Ulevostinag is the STING protein, a transmembrane protein
localized to the endoplasmic reticulum. Upon binding of a CDN ligand like Ulevostinag, STING
undergoes a conformational change, leading to its activation and translocation from the ER to
the Golgi apparatus. This initiates a downstream signaling cascade culminating in the
production of type | interferons (IFNs) and other pro-inflammatory cytokines.
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Mechanism of Action

Ulevostinag mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP). Its
binding to STING triggers the recruitment and activation of TANK-binding kinase 1 (TBK1),
which in turn phosphorylates both STING and the transcription factor interferon regulatory
factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives
the transcription of genes encoding type | IFNs (e.g., IFN-B). Simultaneously, STING activation
can also lead to the activation of the NF-kB pathway, resulting in the production of various pro-
inflammatory cytokines such as TNF-a and IL-6. This cascade of events leads to the
recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer
(NK) cells, and cytotoxic T lymphocytes (CTLSs), ultimately fostering a potent anti-tumor immune

response.

Signaling Pathway Diagram
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Caption: Ulevostinag-mediated STING signaling pathway.
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Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of
Ulevostinag (MK-1454).

Table 1: In Vitro Activity of Ulevostinag (MK-1454)

Assay Cell Line Parameter Value Reference
STING Binding Recombinant
o Kd ~0.3nM [5]
Affinity Human STING
IFN-B Reporter )
THP-1 EC50 Sub-micromolar [4]

Assay

IFN-B Secretion

Human PBMCs

Dose-dependent 5]
increase

Table 2: In Vivo Efficacy of Ulevostinag (MK-1454) in Syngeneic Mouse Models

Dosage and

Tumor Model Treatment Outcome Reference
Schedule
4 pg,
MC38 Colon ] ) Complete tumor
) Ulevostinag intratumorally on ) [1]
Carcinoma regression
days 0, 3, and 7
] 4 ug Ulevostinag  Enhanced
MC38 Colon Ulevostinag + ]
) ] (days 0, 3,7) + efficacy over [1]
Carcinoma anti-PD-1 )
anti-PD-1 monotherapy
) 4 ug Ulevostinag
B16F10 Ulevostinag + Complete tumor
. (days 0,3, 7) + : [1]
Melanoma anti-PD-1 ) regression
anti-PD-1
Inhibition of
MC38 Colon ) 5 ug or 20 ug, )
] Ulevostinag ] treated and distal  [1]
Carcinoma intratumorally
tumors
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Table 3: Clinical Trial Data for Ulevostinag (MK-1454)

Trial . Key
. Phase Population Treatment L Reference
Identifier Findings
Manageable
toxicity,
Advanced ] evidence of
) Ulevostinag +
NCT0301017 solid tumors ] STING
I Pembrolizum o [6]
6 or activation.
ab
lymphomas Recommend
ed Phase 2
dose: 540 ug.
Head and Ulevostinag + Combination
Neck Pembrolizum  showed
NCT0422086
5 Il Squamous ab vs. greater [6]
Cell Pembrolizum antitumor
Carcinoma ab alone activity.

Experimental Protocols

STING Binding Affinity Assay (Surface Plasmon
Resonance)

This protocol provides a general framework for assessing the binding affinity of Ulevostinag to
the STING protein using Surface Plasmon Resonance (SPR).

Objective: To determine the equilibrium dissociation constant (Kd) of Ulevostinag for the STING
protein.

Materials:
» Biacore instrument (e.g., Biacore T200)
e CMS5 sensor chip

e Recombinant human STING protein (extracellular domain)
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Ulevostinag (isomer 2)
Amine coupling kit (EDC, NHS, ethanolamine)
Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., Glycine-HCI, pH 2.5)

Methodology:

e Sensor Chip Preparation:

Equilibrate the CM5 sensor chip with running buffer.

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and
NHS.

Immobilize the recombinant STING protein to the activated surface by injecting the protein
solution. The amount of immobilized protein should be optimized to achieve a suitable

response level.
Deactivate any remaining active esters by injecting ethanolamine.

A reference flow cell should be prepared similarly but without the STING protein to
subtract non-specific binding.

e Binding Analysis:

[e]

Prepare a series of dilutions of Ulevostinag in running buffer.

Inject the Ulevostinag solutions over the STING-immobilized and reference flow cells at a
constant flow rate.

Monitor the association and dissociation phases in real-time by measuring the change in
the SPR signal (response units, RU).

After each injection, regenerate the sensor surface by injecting the regeneration solution
to remove the bound analyte.
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o Data Analysis:

o Subtract the reference flow cell data from the active flow cell data to correct for non-
specific binding.

o Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (Kd = kd/ka).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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